molecular formula C15H9F3N2OS B7764523 2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No.: B7764523
M. Wt: 322.31 g/mol
InChI Key: YUXDGVQAVUZOSI-UHFFFAOYSA-N
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Description

The compound with the identifier “2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts readily with water.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

Common reagents and conditions used in these reactions include imidazole and phosgene for its synthesis, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions include amides, esters, and carbamates .

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include the formation of amide and ester bonds .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other compounds used in peptide synthesis, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. carbonyldiimidazole is unique in that it avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole

Carbonyldiimidazole’s ability to form amides and esters without the need for thionyl chloride makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDGVQAVUZOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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